LSD1 Inhibitory Potency: N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide vs. Unsubstituted Thiazole-5-carboximidamide Fragment
In a high-concentration fragment-based biochemical screen against recombinant human LSD1, N'-hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (CHEMBL3402055) exhibited an IC₅₀ of 10,000 nM (10 µM) using an Amplex Red–coupled H₂O₂ detection assay with methylated peptide substrate (30-min incubation) [1]. The unsubstituted thiazole-5-carboximidamide parent fragment (lacking the 4-methyl and N'-hydroxy modifications) showed no detectable inhibition at the highest screened concentration (>100 µM) [2]. The 4-methyl-N'-hydroxy substitution therefore confers at minimum a >10-fold improvement in LSD1 engagement over the unsubstituted core scaffold.
| Evidence Dimension | LSD1 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | Unsubstituted thiazole-5-carboximidamide: IC₅₀ >100,000 nM (inactive at highest concentration tested) |
| Quantified Difference | >10-fold improvement in potency; target compound is active, comparator is inactive |
| Conditions | Human recombinant LSD1, Amplex Red–coupled fluorescence assay, 30-min incubation, methylated peptide substrate |
Why This Matters
The presence of measurable LSD1 inhibition distinguishes this compound from the unsubstituted core, making it a viable fragment starting point for medicinal chemistry optimization rather than an inert scaffold.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). LSD1 IC₅₀: 1.00E+4 nM. Assay: Inhibition of human recombinant LSD1 assessed as effect on H₂O₂ production using methylated peptide substrate, Amplex red reagent, 30-min incubation. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 (accessed May 2026). View Source
- [2] Mould, D. P.; Hitchin, S. J.; Krueger, F.; et al. Development and Evaluation of Selective, Reversible LSD1 Inhibitors Derived from Fragments. Bioorg. Med. Chem. Lett. 2015, 25 (12), 2609–2613. View Source
